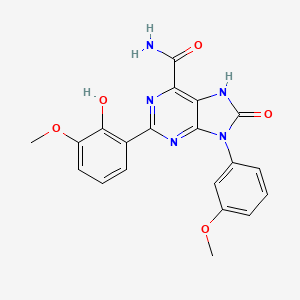

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Beschreibung

This purine-based carboxamide derivative features a 2-(2-hydroxy-3-methoxyphenyl) group at position 2 and a 9-(3-methoxyphenyl) substituent at position 9. The compound’s synthesis involves sequential reactions starting with thiourea intermediates and alkylation steps, as described by Huang et al. .

Eigenschaften

IUPAC Name |

2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N5O5/c1-29-11-6-3-5-10(9-11)25-19-15(23-20(25)28)14(17(21)27)22-18(24-19)12-7-4-8-13(30-2)16(12)26/h3-9,26H,1-2H3,(H2,21,27)(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECFIKAURWTCBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C(=CC=C4)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound 2-(2-hydroxy-3-methoxyphenyl)-9-(3-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, anti-inflammatory effects, and interactions with various biological targets.

Chemical Structure and Properties

This compound features a complex structure characterized by:

- Molecular Formula : C23H23N5O4

- Molecular Weight : Approximately 433.468 g/mol

- Key Functional Groups : Hydroxy, methoxy, and an oxo group which contribute to its biological activity.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been identified as a potential therapeutic agent against non-small cell lung cancer (NSCLC) . The following findings summarize its effects:

- Inhibition of Cell Proliferation : Studies have shown that the compound inhibits the proliferation of cancer cells in vitro.

- Induction of Apoptosis : Mechanistic studies suggest that it induces apoptosis in cancer cells through various pathways, potentially involving caspase activation and modulation of Bcl-2 family proteins.

Anti-inflammatory Properties

The structural similarities of this compound to known anti-inflammatory agents suggest its potential in reducing inflammation. Preliminary studies have indicated:

- Inhibition of Pro-inflammatory Cytokines : The compound may reduce the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in cell culture models.

- Potential Mechanisms : It is hypothesized that the methoxy groups enhance lipophilicity, allowing better penetration into cells and modulation of inflammatory pathways.

Interaction Studies

Interaction studies have focused on the binding affinity of this compound to various biological targets. Notable interactions include:

| Target | Binding Affinity | Biological Implication |

|---|---|---|

| EGFR | High | Inhibition of tumor growth |

| COX-2 | Moderate | Anti-inflammatory effects |

Case Studies and Research Findings

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

-

Study on NSCLC :

- A study involving NSCLC cell lines demonstrated a dose-dependent inhibition of cell growth with an IC50 value indicating potent activity.

- The mechanism was linked to cell cycle arrest at the G1 phase.

-

Inflammation Model :

- In vivo models showed that administration of the compound significantly reduced paw edema in rats, indicating anti-inflammatory effects.

-

Synergistic Effects :

- Combination therapy studies with standard chemotherapeutics revealed synergistic effects, enhancing overall therapeutic efficacy while reducing side effects.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

The following table compares the target compound with structurally related purine-6-carboxamide derivatives, emphasizing substituent variations and their implications:

*Estimated based on structural analogs in .

Key Observations:

In contrast, methyl or thienyl substituents (e.g., ) reduce polarity and H-bonding capacity. The 4-hydroxyphenylamino group in introduces an additional hydrogen-bond donor (NH), which could enhance interactions with biological targets.

Impact on Lipophilicity and Solubility :

- Methoxy and hydroxy groups (target compound, ) increase hydrophilicity, whereas methyl or thienyl groups () enhance lipophilicity. This trade-off influences bioavailability and metabolic stability.

For example, sulfur-containing thienyl groups () may improve binding to sulfur-rich enzyme active sites.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.